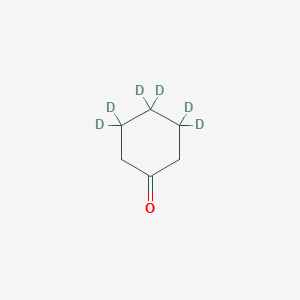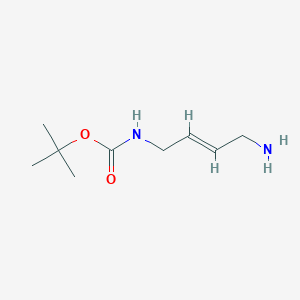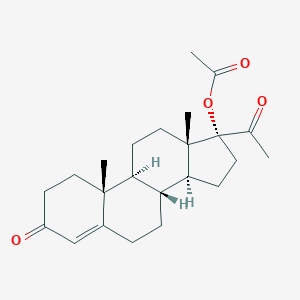
1-(Azetidin-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)pyrrolidine is a chemical compound with the molecular formula C7H14N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)pyrrolidine is characterized by a pyrrolidine ring attached to an azetidine ring . The compound has a molecular weight of 199.12 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Azetidin-3-yl)pyrrolidine are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in the synthesis of biologically active compounds .Applications De Recherche Scientifique
Pyrrolidine Derivatives and Their Applications
Versatility in Drug Discovery : Pyrrolidine rings are extensively utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are characterized by target selectivity and form the structural motif of many natural products and therapeutically relevant compounds (Li Petri et al., 2021).
Chemical Defense Mechanisms in Plants : Pyrrolizidine alkaloids, sharing a structural similarity with pyrrolidine derivatives, serve as chemical defense mechanisms against herbivores in various plant families. These compounds are notable for their diversity and biological activities, including potential therapeutic effects. Studies on pyrrolizidine alkaloid biosynthesis have provided insights into their evolution and the biochemical pathways involved, offering a basis for exploring related nitrogen heterocycles in drug development (Langel et al., 2011).
Matrix Metalloproteinase Inhibitors : Pyrrolidine scaffolds have been foundational in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various diseases. Sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives demonstrate low nanomolar activity against specific MMP subclasses, underscoring the scaffold's utility in designing selective MMP inhibitors (Cheng et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The unique properties of these compounds, such as their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, make them versatile scaffolds for the development of novel biologically active compounds .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSISHXBHVFQPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438101 |
Source


|
| Record name | 1-azetidin-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrrolidine | |
CAS RN |
149105-96-4 |
Source


|
| Record name | 1-azetidin-3-ylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

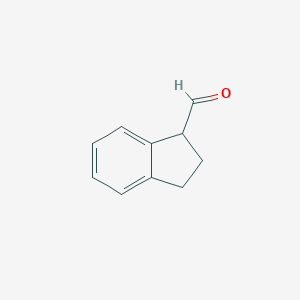
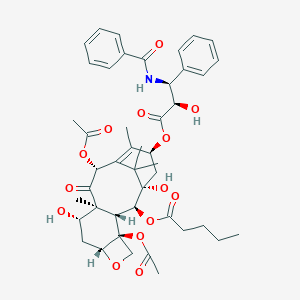
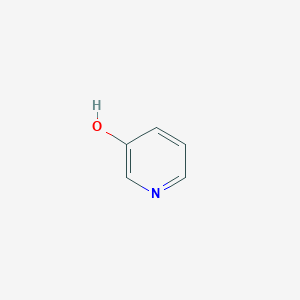
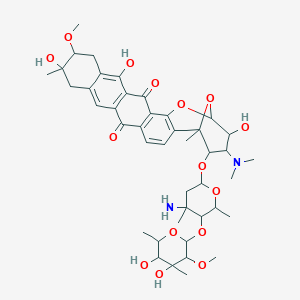
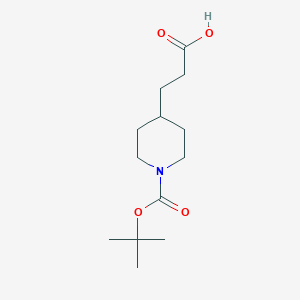

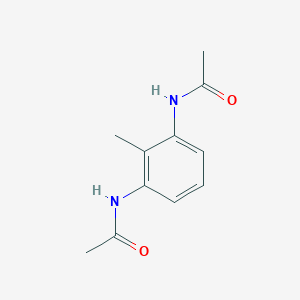
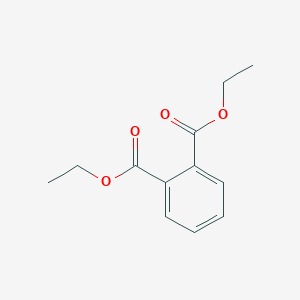
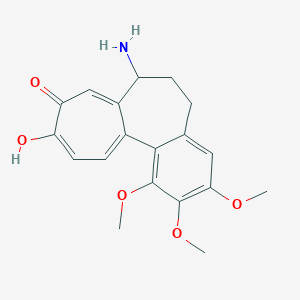
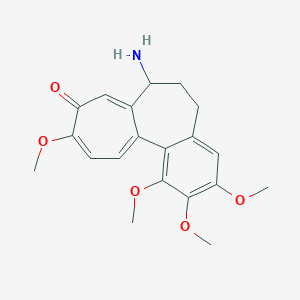
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
